Cbz-(S)-tert-butyl-D-Cys
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Overview
Description
Cbz-(S)-tert-butyl-D-Cys, also known as carboxybenzyl-(S)-tert-butyl-D-cysteine, is a compound used in organic synthesis, particularly in peptide chemistry. It is a derivative of cysteine, an amino acid, and is often used as a protecting group for the amino group in peptide synthesis. The carboxybenzyl (Cbz) group is a common protecting group that can be removed under mild conditions, making it useful in multi-step synthesis processes.
Preparation Methods
The synthesis of Cbz-(S)-tert-butyl-D-Cys typically involves the protection of the amino group of cysteine with the carboxybenzyl group. This can be achieved by reacting cysteine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction conditions are usually mild, and the product can be purified by standard techniques such as crystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the production of this compound in significant quantities.
Chemical Reactions Analysis
Cbz-(S)-tert-butyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: The disulfide bonds formed from oxidation can be reduced back to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The amino group can undergo substitution reactions, such as acylation or alkylation, to form amides or other derivatives.
Deprotection: The carboxybenzyl group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas.
Scientific Research Applications
Cbz-(S)-tert-butyl-D-Cys is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The protecting group allows for selective reactions and can be removed under mild conditions.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents. The compound’s stability and ease of deprotection make it suitable for use in drug synthesis.
Bioconjugation: It is used in the conjugation of peptides to other molecules, such as fluorescent dyes or biotin, for use in biochemical assays and imaging studies.
Mechanism of Action
The mechanism of action of Cbz-(S)-tert-butyl-D-Cys primarily involves its role as a protecting group in peptide synthesis. The carboxybenzyl group protects the amino group from unwanted reactions during the synthesis process. When the protecting group is no longer needed, it can be removed by catalytic hydrogenation, releasing the free amino group for further reactions .
Comparison with Similar Compounds
Cbz-(S)-tert-butyl-D-Cys can be compared with other amino acid derivatives used in peptide synthesis, such as:
Boc-(S)-tert-butyl-D-Cys: Uses the tert-butoxycarbonyl (Boc) group as a protecting group. The Boc group is removed under acidic conditions, whereas the Cbz group is removed by hydrogenation.
Fmoc-(S)-tert-butyl-D-Cys: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group. The Fmoc group is removed under basic conditions, typically using piperidine.
Alloc-(S)-tert-butyl-D-Cys: Uses the allyloxycarbonyl (Alloc) group as a protecting group.
Each of these compounds has its own advantages and disadvantages, depending on the specific requirements of the synthesis process. This compound is unique in its use of the carboxybenzyl group, which offers mild deprotection conditions and compatibility with a wide range of reaction conditions.
Biological Activity
Cbz-(S)-tert-butyl-D-Cys, also known as Benzyloxycarbonyl-(S)-tert-butyl-D-Cysteine, is a derivative of the amino acid cysteine. This compound is characterized by a benzyloxycarbonyl (Cbz) protecting group on the amino group and a tert-butyl group on the thiol side chain. The unique structural features of this compound impart significant biological activities, primarily due to its thiol functionality, which plays a critical role in redox reactions and enzyme catalysis.
The presence of the Cbz group provides stability and protection during synthetic processes, while the tert-butyl group enhances solubility and steric hindrance. This configuration can influence reaction pathways and outcomes, making this compound a valuable building block in peptide synthesis and various biochemical applications.
Biological Activities
Research has demonstrated that cysteine derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Activity : Studies have shown that derivatives of cysteine can act as covalent inhibitors of viral proteases. For instance, this compound has been evaluated for its inhibitory effects against the SARS-CoV-2 3CL protease. The compound demonstrated significant inhibition with an IC50 value indicating its potential as a therapeutic agent against viral infections .
- Antimicrobial Properties : The compound also exhibits antimicrobial activity. Research indicates that cysteine derivatives can inhibit the growth of various bacteria and fungi, showcasing their potential in developing new antimicrobial agents .
- Cytotoxicity : this compound has been assessed for cytotoxic effects on human cell lines. Its cytotoxicity profile can vary based on concentration and exposure time, which is crucial for determining safe dosage levels in therapeutic applications .
Case Studies
- Inhibition of SARS-CoV-2 Protease : A study focused on the design and synthesis of novel inhibitors targeting the 3CL protease of SARS-CoV-2 highlighted the effectiveness of this compound. The compound was shown to form covalent adducts with the protease, leading to increased inhibition over time, confirming its potential as an antiviral agent .
- Antimicrobial Screening : In vitro studies evaluated the antimicrobial activity of various cysteine derivatives against drug-resistant bacterial strains. This compound was found to exhibit effective inhibition against several pathogens, suggesting its utility in addressing antibiotic resistance .
Table 1: Biological Activities of this compound
Table 2: Comparison of Cysteine Derivatives
Compound | Antiviral Activity (IC50) | Antimicrobial Activity | Cytotoxicity Level |
---|---|---|---|
This compound | 0.46 μM | Effective | Moderate |
Other Cysteine Derivative A | 0.12 μM | Limited | High |
Other Cysteine Derivative B | 0.75 μM | Effective | Low |
Properties
Molecular Formula |
C15H21NO4S |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2S)-3-tert-butylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H21NO4S/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |
InChI Key |
VZQPQMYTSLCEFW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)SC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)SCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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